1-(2-氯丙酰基)咪唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

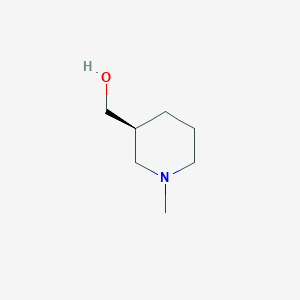

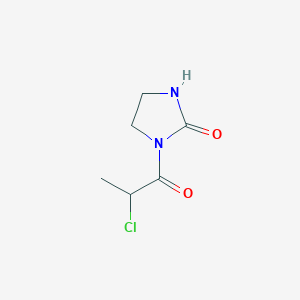

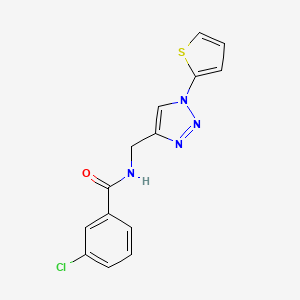

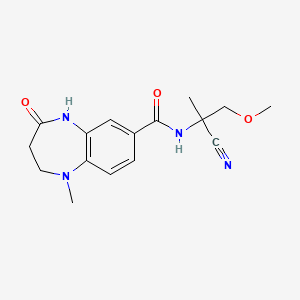

1-(2-Chloropropanoyl)imidazolidin-2-one is a biochemical used for proteomics research . It has a molecular formula of C6H9ClN2O2 and a molecular weight of 176.6 .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including 1-(2-Chloropropanoyl)imidazolidin-2-one, has been a subject of research. One method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .Molecular Structure Analysis

The molecular structure of 1-(2-Chloropropanoyl)imidazolidin-2-one contains a total of 20 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .Chemical Reactions Analysis

The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator (1-1.2 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .科学研究应用

Proteomics Research

1-(2-Chloropropanoyl)imidazolidin-2-one: is utilized in proteomics research as a biochemical tool . Its properties make it suitable for studying protein interactions and functions. The compound’s reactivity allows for the labeling and identification of proteins, which is crucial in understanding the complex protein networks within biological systems.

Pharmaceutical Development

This compound serves as a structural motif in pharmaceuticals . Its presence in various drugs highlights its importance in the development of new therapeutic agents. Researchers leverage its chemical structure to create compounds that can interact with biological targets, leading to potential treatments for diseases.

Organic Synthesis

In organic synthesis, 1-(2-Chloropropanoyl)imidazolidin-2-one is a valuable intermediate . It can undergo various chemical reactions to form a wide range of complex organic compounds. Its versatility is essential for synthesizing new molecules that could have applications in different fields of chemistry.

Catalysis

The compound finds use in catalysis, particularly in the synthesis of imidazolidin-2-ones and related structures . It can act as a substrate in catalytic processes to form products that are significant in industrial and synthetic organic chemistry.

Natural Products Synthesis

1-(2-Chloropropanoyl)imidazolidin-2-one: is involved in the synthesis of natural products . These products are often complex molecules found in nature, and synthesizing them in the lab requires precise and efficient chemical reactions, where this compound plays a critical role.

Chiral Auxiliary Applications

The compound is used as a chiral auxiliary in asymmetric synthesis . Chiral auxiliaries are essential for producing enantiomerically pure substances, which are important in creating drugs with specific desired activities and reducing side effects.

Environmental Sustainability

Its applications extend to environmental sustainability, where it’s used in developing greener synthesis pathways . The focus is on reducing harmful byproducts and improving the efficiency of chemical processes, contributing to more environmentally friendly practices in the chemical industry.

未来方向

The future directions of research on 1-(2-Chloropropanoyl)imidazolidin-2-one could involve the development of more sustainable and efficient protocols for the synthesis of these heterocycles . Additionally, expanding the boundaries of existing methods could lead to the synthesis of previously unknown imidazolidin-2-one derivatives .

属性

IUPAC Name |

1-(2-chloropropanoyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c1-4(7)5(10)9-3-2-8-6(9)11/h4H,2-3H2,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXYGXVFGPOPMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCNC1=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloropropanoyl)imidazolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Ethyl 4-({4-[(4-ethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2959949.png)

![2-[(2-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B2959951.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2959962.png)

![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride](/img/structure/B2959968.png)